

In-Depth Technical Guide: Psn 375963 Hydrochloride - A GPR119 Agonist

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Compound of Interest

Compound Name: Psn 375963 hydrochloride

Cat. No.: B1465979

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psn 375963 hydrochloride is a synthetic small molecule and a potent agonist of the G protein-coupled receptor 119 (GPR119).^{[1][2][3]} Primarily expressed in pancreatic β -cells and intestinal enteroendocrine L-cells, GPR119 is a key regulator of glucose homeostasis. Activation of GPR119 by agonists like **Psn 375963 hydrochloride** stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), respectively, making it a therapeutic target of interest for type 2 diabetes and related metabolic disorders. This document provides a comprehensive overview of the discovery, mechanism of action, and available data on **Psn 375963 hydrochloride**, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Chemical Properties

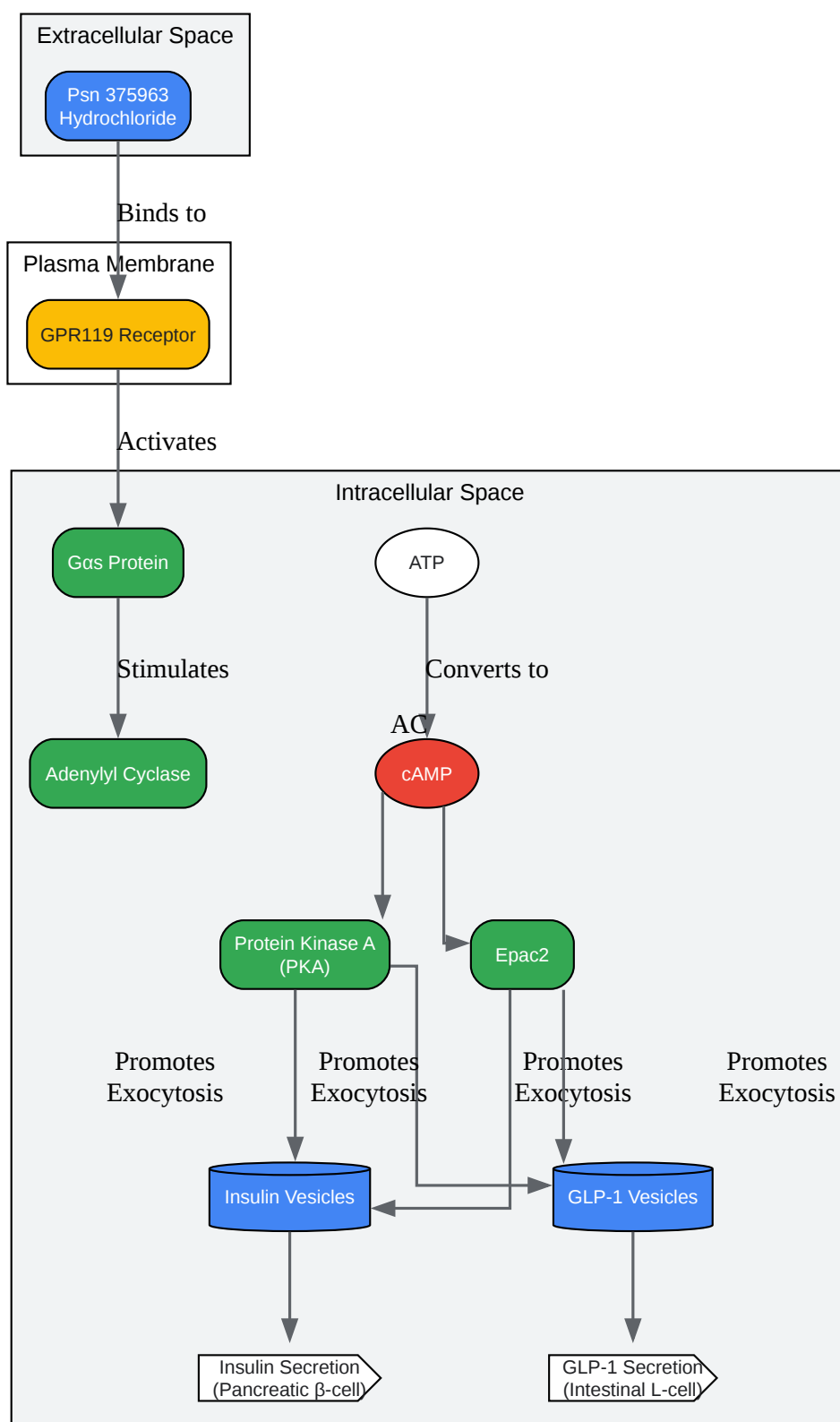
Psn 375963 hydrochloride was identified as a potent GPR119 agonist through research aimed at deorphanizing this receptor and discovering small-molecule modulators. Its discovery was part of a broader effort to find novel treatments for obesity and metabolic diseases.^{[4][5]}

Chemical Properties:

Property	Value
IUPAC Name	5-(4-butylcyclohexyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole;hydrochloride
Synonyms	PSN 375963, 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-pyridine hydrochloride
Molecular Formula	C ₁₇ H ₂₄ ClN ₃ O
Molecular Weight	321.84 g/mol
CAS Number	1781834-82-9

Mechanism of Action and Signaling Pathway

Psn 375963 hydrochloride exerts its effects by binding to and activating the GPR119 receptor. GPR119 is coupled to the G α s protein, and its activation leads to the stimulation of adenylyl cyclase.^[6] This, in turn, increases intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels trigger downstream signaling cascades that result in glucose-dependent insulin secretion from pancreatic β -cells and GLP-1 secretion from intestinal L-cells.^[7] GLP-1 further potentiates insulin secretion, contributing to the overall glucose-lowering effect.



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Caption: GPR119 signaling pathway initiated by **Psn 375963 hydrochloride**.

Quantitative Data Summary

The following table summarizes the key in vitro potency data for **Psn 375963 hydrochloride**.

Parameter	Species	Value (EC ₅₀)	Reference
GPR119 Agonism	Human	8.4 µM	[2][8]
GPR119 Agonism	Mouse	7.9 µM	[2][8]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are protocols derived from the primary literature describing the characterization of **Psn 375963 hydrochloride**.

In Vitro GPR119 Activation Assay (cAMP Measurement)

This protocol is based on the methods used to determine the potency of GPR119 agonists.

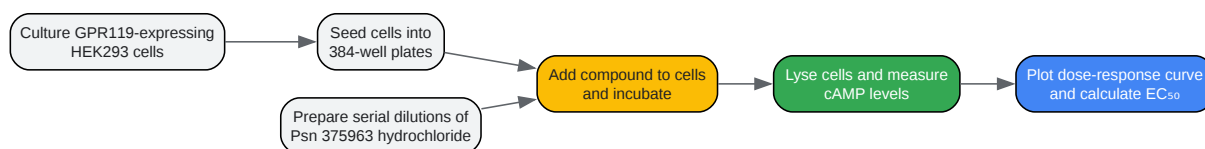
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to **Psn 375963 hydrochloride** in cells expressing the GPR119 receptor.

Materials:

- HEK293 cells stably expressing human or mouse GPR119
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- **Psn 375963 hydrochloride** stock solution (in DMSO)
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
- 384-well white opaque microplates

Procedure:

- Cell Culture: Culture the GPR119-expressing HEK293 cells in T175 flasks until they reach 80-90% confluency.
- Cell Plating: Harvest the cells and seed them into 384-well plates at a density of 2,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare a serial dilution of **Psn 375963 hydrochloride** in the assay buffer. The final DMSO concentration should be kept below 0.5%.
- Assay:
 - Remove the culture medium from the plates and add the assay buffer.
 - Add the diluted **Psn 375963 hydrochloride** to the wells.
 - Incubate the plates at room temperature for 30 minutes.
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the log of the **Psn 375963 hydrochloride** concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.



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Caption: Workflow for the in vitro cAMP accumulation assay.

Insulin Secretion Assay

This protocol is based on methods used to assess the effect of GPR119 agonists on insulin secretion from pancreatic β -cell lines.^[7]

Objective: To measure the effect of **Psn 375963 hydrochloride** on glucose-stimulated insulin secretion (GSIS) in an insulinoma cell line.

Materials:

- MIN6c4 insulinoma cells
- Cell culture medium (DMEM with 15% FBS, high glucose)
- Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (2.8 mM and 16 mM)
- **Psn 375963 hydrochloride** stock solution (in DMSO)
- Insulin ELISA kit

Procedure:

- Cell Culture: Culture MIN6c4 cells in 24-well plates until they reach a suitable confluency.
- Pre-incubation: Wash the cells with a low-glucose (2.8 mM) KRBB and then pre-incubate in the same buffer for 2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
- Stimulation:
 - Remove the pre-incubation buffer.
 - Add fresh KRBB containing either low (2.8 mM) or high (16 mM) glucose, along with different concentrations of **Psn 375963 hydrochloride** or vehicle (DMSO).
 - Incubate for 2 hours at 37°C.
- Sample Collection: Collect the supernatant from each well.
- Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.

- **Data Analysis:** Normalize the insulin secretion to the protein content of the cells in each well. Compare the insulin secretion in the presence of **Psn 375963 hydrochloride** to the vehicle control at both low and high glucose concentrations.

Synthesis

While a detailed, step-by-step synthesis protocol for **Psn 375963 hydrochloride** is not publicly available in the primary scientific literature, the core structure is a 1,2,4-oxadiazole. The general synthesis of such compounds often involves the cyclization of an amidoxime with a carboxylic acid derivative or an acyl chloride. For Psn 375963, this would likely involve the reaction of a 4-butylcyclohexane-containing amidoxime with a derivative of isonicotinic acid, followed by conversion to the hydrochloride salt.

Development Status

There is no publicly available information to suggest that **Psn 375963 hydrochloride** has entered preclinical toxicology studies or clinical trials. The development of many GPR119 agonists has been challenging, with several candidates failing in early-stage clinical trials due to a lack of efficacy in humans despite promising results in rodent models.[9]

Conclusion

Psn 375963 hydrochloride is a valuable research tool for studying the GPR119 receptor and its role in glucose homeostasis. Its potent agonist activity has been demonstrated in vitro. However, the lack of publicly available data on its synthesis, preclinical, and clinical development suggests that it may not have progressed beyond the discovery and early research stages. Further investigation would be required to fully understand its therapeutic potential.

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